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1-(3-Methylphenyl)cyclobutane-1-carbonitrile

Catalog No.
S12550862
CAS No.
29786-40-1
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methylphenyl)cyclobutane-1-carbonitrile

CAS Number

29786-40-1

Product Name

1-(3-Methylphenyl)cyclobutane-1-carbonitrile

IUPAC Name

1-(3-methylphenyl)cyclobutane-1-carbonitrile

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-10-4-2-5-11(8-10)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3

InChI Key

RJBUYINNPNFFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCC2)C#N

1-(3-Methylphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring with a methylphenyl group at the first position and a carbonitrile functional group. Its molecular formula is C12H13NC_{12}H_{13}N, and it has a molecular weight of approximately 171.24 g/mol. The structure features a cyclobutane ring, which is a four-membered carbon ring, making it unique among similar compounds due to its rigidity and potential for interesting chemical reactivity.

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Oxidation Reactions: Oxidative conditions can convert the carbonitrile to corresponding carboxylic acids.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of 1-(3-Methylphenyl)cyclobutane-1-carbonitrile typically involves several steps:

  • Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Carbonitrile Group: This may involve nucleophilic substitution reactions where a suitable nitrile precursor is introduced to the cyclobutane framework.

Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability during synthesis.

1-(3-Methylphenyl)cyclobutane-1-carbonitrile has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
  • Material Science: Its unique structure could be useful in creating novel materials with specific properties.
  • Organic Synthesis: As a versatile building block, it can facilitate the synthesis of more complex organic compounds.

Interaction studies are crucial for understanding how 1-(3-Methylphenyl)cyclobutane-1-carbonitrile interacts with biological systems. These studies may involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems and its potential effects on metabolic pathways.

Such studies could elucidate the compound's pharmacodynamics and pharmacokinetics, providing insights into its viability as a drug candidate.

Several compounds share structural similarities with 1-(3-Methylphenyl)cyclobutane-1-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylphenyl)cyclobutanecarbonitrileCyclobutane ring with a para-methyl groupDifferent substitution pattern on the phenyl ring
3-Methylcyclobutane-1-carbonitrileCyclobutane with a methyl groupLacks aromatic character
1-(3-Fluorophenyl)cyclobutanecarboxylic acidCyclobutane with fluorinated phenyl groupContains a carboxylic acid instead of nitrile

These compounds illustrate variations in substituents and functional groups, highlighting the uniqueness of 1-(3-Methylphenyl)cyclobutane-1-carbonitrile within this chemical family. Its specific combination of a cyclobutane core and an aromatic substituent sets it apart from others, potentially leading to distinct biological activities and applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

171.104799419 g/mol

Monoisotopic Mass

171.104799419 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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